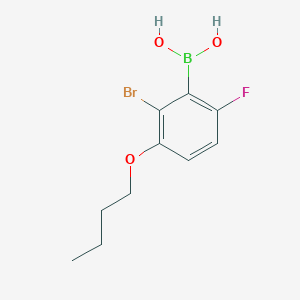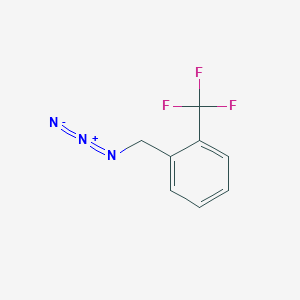
2-Bromo-3-butoxy-6-fluorophenylboronic acid
Übersicht
Beschreibung
2-Bromo-3-butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H13BBrFO3 . It has a molecular weight of 290.92 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-butoxy-6-fluorophenylboronic acid consists of a phenyl ring substituted with a bromo, butoxy, and fluorophenylboronic acid group . The InChI string is1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3 . Physical And Chemical Properties Analysis
2-Bromo-3-butoxy-6-fluorophenylboronic acid is a solid compound with a molecular weight of 290.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
2-Bromo-3-butoxy-6-fluorophenylboronic acid: is utilized in chromatographic processes and mass spectrometry for the separation and analysis of complex mixtures . Its boronic acid group interacts with various molecules, making it a valuable component in the development of chromatographic methods. This compound aids in the purification and identification of biomolecules, which is crucial in both environmental monitoring and biochemical research.
Medicine: Drug Synthesis
In the field of medicine, this compound is a potential precursor in the synthesis of pharmaceuticals . The boronic acid moiety is a key functional group in the development of new drugs, particularly in the creation of inhibitors that can bind to enzymes or proteins of interest in various diseases.
Agriculture: Crop Protection Agents
While specific applications in agriculture are not directly cited, boronic acids, in general, are known to play a role in the synthesis of crop protection agents . They can be used to create novel compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the protection of crops and ensuring food security.
Material Science: Polymer Synthesis
2-Bromo-3-butoxy-6-fluorophenylboronic acid: can be involved in the synthesis of polymers . Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in creating dynamic and responsive materials. These materials have applications in self-healing polymers, smart coatings, and other advanced material technologies.
Environmental Science: Sensor Development
This compound may be used in the development of chemical sensors . Boronic acids have the ability to form complexes with various analytes, which can be used for the detection of environmental pollutants or monitoring of specific chemical species in various ecosystems.
Biochemistry: Enzyme Inhibitors
In biochemistry, boronic acids are recognized for their ability to act as enzyme inhibitors . 2-Bromo-3-butoxy-6-fluorophenylboronic acid could be used to design and synthesize inhibitors that target specific enzymes, aiding in the study of biochemical pathways and the development of therapeutic agents.
Pharmacology: Boron Neutron Capture Therapy (BNCT)
Although not explicitly mentioned, boronic acids are explored in the context of BNCT, a cancer treatment method that uses boron-containing compounds to target tumor cells . This compound could potentially be modified to develop agents that selectively accumulate in cancerous tissues for effective BNCT treatment.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The boronic acid group in 2-Bromo-3-butoxy-6-fluorophenylboronic acid is essential for Suzuki-Miyaura cross-coupling reactions . This reaction is widely used in organic chemistry to form carbon-carbon bonds, enabling the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-bromo-3-butoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWMUWZAKPUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584763 | |
| Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-butoxy-6-fluorophenylboronic acid | |
CAS RN |
1072951-95-1 | |
| Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)




![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)


